molecular formula C11H13F3N2O B14850522 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine

5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine

Cat. No.: B14850522
M. Wt: 246.23 g/mol
InChI Key: WOKQFEYZOCKPRF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.231 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridin-3-amine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the amine group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group and the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C11H13F3N2O/c1-16(2)9-5-8(17-7-3-4-7)6-15-10(9)11(12,13)14/h5-7H,3-4H2,1-2H3

InChI Key

WOKQFEYZOCKPRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=CC(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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